(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide
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Overview
Description
Preparation Methods
The synthesis of “PMID25666693-Compound-70” involves several steps:
Chemical Reactions Analysis
“PMID25666693-Compound-70” undergoes various chemical reactions:
Types of Reactions: The compound is involved in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include active metabolites that interact with RIPK1, leading to the inhibition of necroptosis and reduction of inflammation.
Scientific Research Applications
“PMID25666693-Compound-70” has several scientific research applications:
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-70” involves its potent binding to receptor-interacting protein kinase 1. This binding inhibits the necroptosis pathway, which is responsible for regulating inflammatory signaling and cell death. By blocking receptor-interacting protein kinase 1, the compound effectively reduces inflammation and prevents cell death in various diseases .
Comparison with Similar Compounds
“PMID25666693-Compound-70” is unique compared to other receptor-interacting protein kinase 1 inhibitors due to its high metabolic stability and permeability. Similar compounds include:
Compound 6 (PK68): Another receptor-interacting protein kinase 1 inhibitor with lower metabolic stability.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: A phase 2 clinical trial drug for neuropathic pain.
These similar compounds highlight the uniqueness of “PMID25666693-Compound-70” in terms of its improved pharmacokinetic parameters and potential for further development in necroptosis-associated inflammatory disorders .
Properties
Molecular Formula |
C26H30N4O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide |
InChI |
InChI=1S/C26H30N4O4/c1-17-8-10-22(27-12-17)30-19(14-31)15-33-24-20(6-5-7-21(24)30)25(32)29-18-9-11-23(28-13-18)34-16-26(2,3)4/h5-13,19,31H,14-16H2,1-4H3,(H,29,32)/t19-/m0/s1 |
InChI Key |
LMURYRLZRMJVEI-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(C)(C)C)CO |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(C)(C)C)CO |
Origin of Product |
United States |
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